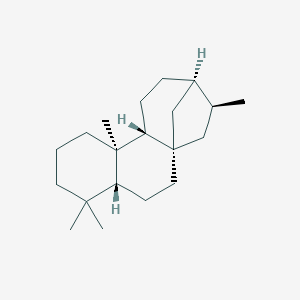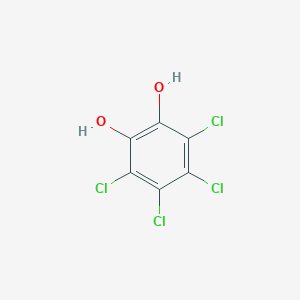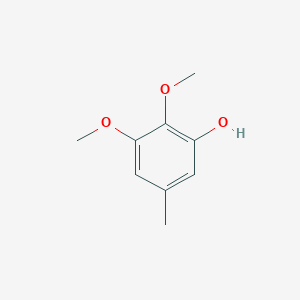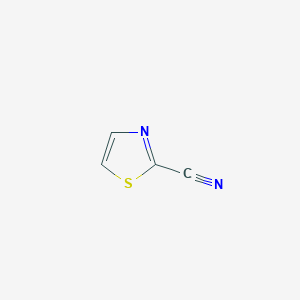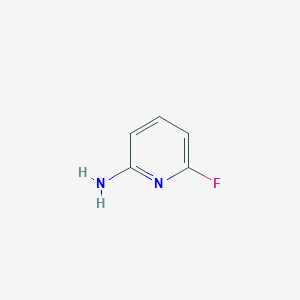
Potassium selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium selenide, also known as this compound, is an inorganic compound with the chemical formula K₂Se. It is formed from selenium and potassium and is known for its clearish wet crystal appearance. This compound has a molar mass of 157.16 g/mol and a density of 2.29 g/cm³ . It is primarily used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Potassium selenide can be synthesized through the reaction of selenium and potassium. The reaction is typically carried out in liquid ammonia to achieve higher purity . The general reaction is as follows: [ \text{Se} + 2\text{K} \rightarrow \text{K}_2\text{Se} ]
In industrial settings, the production of dithis compound involves similar methods, ensuring the compound’s high purity and consistency. The use of liquid ammonia as a solvent helps in achieving a more refined product.
Chemical Reactions Analysis
Potassium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium selenate (K₂SeO₄) or potassium selenite (K₂SeO₃) under specific conditions.
Reduction: It can be reduced to elemental selenium and potassium.
Substitution: this compound can react with halogens to form potassium halides and selenium halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Potassium selenide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: Selenium compounds, including dithis compound, are studied for their potential antioxidant properties and their role in biological systems.
Mechanism of Action
The mechanism of action of dipotassium selenide involves its interaction with various molecular targets and pathways. Selenium, a key component of dithis compound, is an essential trace element and antioxidant. It acts as a cofactor for several metabolic enzymes and plays a crucial role in maintaining tissue and muscle health. Selenium is also a component of the enzyme glutathione peroxidase, which protects cells from oxidative damage .
Comparison with Similar Compounds
Potassium selenide can be compared with other similar compounds, such as:
Potassium sulfide (K₂S): Similar in structure but contains sulfur instead of selenium.
Potassium telluride (K₂Te): Contains tellurium instead of selenium.
Lithium selenide (Li₂Se): Contains lithium instead of potassium.
Sodium selenide (Na₂Se): Contains sodium instead of potassium.
This compound is unique due to its specific combination of potassium and selenium, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1312-74-9 |
|---|---|
Molecular Formula |
K2Se |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
potassioselanylpotassium |
InChI |
InChI=1S/2K.Se |
InChI Key |
PUUYXTMGQCBWKL-UHFFFAOYSA-N |
SMILES |
[K+].[K+].[Se-2] |
Canonical SMILES |
[K][Se][K] |
Key on ui other cas no. |
1312-74-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




